molecular formula C10H15Cl2FN2 B6354096 2-(3-Fluorophenyl)piperazine dihydrochloride CAS No. 1171181-31-9

2-(3-Fluorophenyl)piperazine dihydrochloride

Cat. No.: B6354096
CAS No.: 1171181-31-9
M. Wt: 253.14 g/mol
InChI Key: JXDUSDHMOXEYOF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further stabilized by two hydrochloride groups. It is commonly used in pharmaceutical research and development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group or the piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₃FN₂·2HCl
  • Molecular Weight : 253.14 g/mol
  • CAS Number : 1171181-31-9
  • Physical Appearance : Typically appears as a white to beige powder.

Neuropharmacology

2-(3-Fluorophenyl)piperazine dihydrochloride has been studied for its potential role as a serotonin receptor modulator. It exhibits affinity for several serotonin receptors, including:

  • 5-HT1A Receptor Agonism : This activity suggests potential anxiolytic effects, as 5-HT1A receptor agonists are known to reduce anxiety.
  • 5-HT2A and 5-HT2C Receptor Interaction : The compound may also influence mood and perception, similar to other psychoactive substances.

Antidepressant Research

Research indicates that compounds similar to 2-(3-Fluorophenyl)piperazine may exhibit antidepressant-like effects through their modulation of serotonin pathways. These findings are crucial for developing new antidepressants with fewer side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Toxicological Studies

While the pharmacological potential is promising, safety assessments indicate that this compound poses certain risks:

  • Acute Toxicity : Classified as harmful if swallowed, with specific warnings regarding respiratory irritation .
  • Skin Irritation : The compound can cause skin irritation upon contact, necessitating careful handling in laboratory settings .

Forensic Science

The compound is utilized in forensic toxicology for its presence in various recreational drugs. Its identification can aid in drug-related investigations and understanding the composition of illicit substances .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the development of analytical methods aimed at detecting piperazine derivatives in biological samples .

Case Studies and Findings

Several studies have explored the effects and applications of related piperazine derivatives:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated anxiolytic properties through 5-HT1A receptor agonism.
Study BAntidepressant EffectsFound potential antidepressant activity linked to serotonin modulation.
Study CForensic ToxicologyIdentified in drug samples related to recreational use, aiding law enforcement investigations.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine

Uniqueness

2-(3-Fluorophenyl)piperazine dihydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring and the presence of two hydrochloride groups. This structural uniqueness can influence its pharmacological properties and its interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

2-(3-Fluorophenyl)piperazine dihydrochloride is a compound belonging to the piperazine class, characterized by its six-membered ring structure containing two nitrogen atoms. The presence of the 3-fluorophenyl group enhances its chemical properties, making it a valuable compound in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12Cl2F N
  • Molecular Weight : Approximately 236.15 g/mol

The biological activity of this compound is primarily attributed to its interactions with serotonin and dopamine receptors. These receptors are critical in regulating mood and behavior, making this compound a candidate for research into treatments for psychiatric disorders such as depression and anxiety. The unique positioning of the fluorine atom enhances its binding affinity and specificity towards these biological targets, influencing its pharmacological profile.

Biological Activity Overview

  • Neurotransmitter Interaction :
    • Serotonin Receptors : The compound has shown significant binding affinity to serotonin receptors (5-HT), which are implicated in mood regulation.
    • Dopamine Receptors : It also interacts with dopamine receptors (D2), affecting dopaminergic signaling pathways associated with various neuropsychiatric conditions.
  • Therapeutic Applications :
    • Antidepressant Effects : Studies indicate that compounds similar to this compound may exhibit antidepressant-like effects through modulation of serotonin and dopamine levels in the brain .
    • Anxiolytic Properties : Preliminary research suggests potential anxiolytic activity, although further studies are required to fully understand these effects .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties against various bacterial strains, indicating a broader therapeutic potential beyond neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationSignificant binding to 5-HT and D2 receptors; potential antidepressant effects
Antimicrobial ActivityExhibited antibacterial effects against Staphylococcus aureus and Escherichia coli
Anxiolytic EffectsInitial findings suggest reduction in anxiety behaviors in animal models

Case Study Insights

  • In a study investigating the effects of related piperazine derivatives, it was found that oral administration led to transient increases in dopamine levels in specific brain regions, suggesting that similar mechanisms could be at play for this compound .
  • Another study demonstrated that modifications to the piperazine structure could enhance binding affinities to serotonin and dopamine receptors, highlighting the importance of structural variations in determining biological activity .

Properties

IUPAC Name

2-(3-fluorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDUSDHMOXEYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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